CID 44152801
Description
CID 44152801 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Properties
CAS No. |
190336-59-5 |
|---|---|
Molecular Formula |
C2H10N2O3S |
Molecular Weight |
142.18 g/mol |
InChI |
InChI=1S/C2H7NO.H3NO2S/c3-1-2-4;1-4(2)3/h4H,1-3H2;1H2,(H,2,3) |
InChI Key |
VKPHXGDMABSYBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.NS(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 44152801 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For consistent and scalable production.
Automated systems: To monitor and control reaction parameters precisely.
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
For compounds lacking direct literature, reaction analysis typically involves:
-
Synthesis Pathway Reconstruction : Identifying precursor molecules and reaction conditions.
-
Functional Group Transformations : Tracking modifications (e.g., amide formation, alkylation).
-
Structure-Activity Relationships (SAR) : Correlating structural features with biological activity.
Amide/Carbothioamide Formation
A common reaction in drug discovery involves converting carbonyl groups (e.g., carboxylic acids) to amides or thioamides. For example:
-
Reaction :
Example from : Ethyl 4-aminobenzoate reacts with hydrazine hydrate to form aroylhydrazides (e.g., 5a–5e ), which are then coupled with isocyanates/isothiocyanates to yield target compounds.
Pyrimidine Ring Construction
Pyrimidine derivatives are often synthesized via condensation reactions. For instance:
-
Reaction :
Example from : Ethyl 4-aminobenzoate reacts with 3-(dimethylamino)-1-arylprop-2-en-1-ones under alkaline conditions to form pyrimidine intermediates.
Biological Activity Data (By Analogy)
While CID 44152801 is not explicitly mentioned, analogous anticancer compounds exhibit measurable activity. Data from and illustrate typical reporting formats:
| Compound | R1 | R2 | X | IC50 (μM) |
|---|---|---|---|---|
| 6a | 4-Pyridyl | n-Butyl | O | 5.32 (HepG2) |
| 6c | 4-Pyridyl | Cyclohexyl | O | 2.17 (HepG2) |
| 6e | 4-Pyridyl | p-Tolyl | O | 1.28 (HepG2) |
IC50 values from for RXRα antagonist candidates.
Critical Observations from Analogous Studies
-
Structure-Activity Relationships :
-
Bulkier R2 groups (e.g., cyclohexyl) improve potency.
-
Electron-withdrawing groups (e.g., 2,4-difluorophenyl) reduce activity.
-
-
Mechanism of Action :
Scientific Research Applications
CID 44152801 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of specific diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 44152801 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulating their activity and triggering downstream effects.
Inhibit enzymes: Affecting metabolic pathways and cellular functions.
Interact with DNA/RNA: Influencing gene expression and protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
